Polyvinyl alcohol

Cat. No. B147449

Key on ui cas rn:

9002-89-5

M. Wt: 44.05 g/mol

InChI Key: IMROMDMJAWUWLK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04751266

Procedure details

1000 parts by weight of a 10% by weight solution of polyvinyl alcohol having a degree of polymerization Pn of about 1300 and a vinyl acetate unit content of 1.8% by weight are heated to 90° C. and, after the addition of 9.3 parts by weight of 10% by weight sodium hydroxide solution, stirred for 30 minutes at 90° C. The solution is then cooled to 16° C., the cooling time between 40° C. and 16° C. being 20 minutes, and treated with 65 parts by weight of concentrated hydrochloric acid. 57.6 parts by weight of n-butyraldehyde are added continuously to this mixture in the course of 20 minutes, with stirring. One hour after completion of the aldehyde addition, the batch is heated with stirring to 50° C. within one hour and kept for three hours at this temperature. After working up as described in Example 1, a pulverulent polyvinylbutyral containing 21.6% by weight of vinyl alcohol units and 0.1% by weight of vinyl acetate units is obtained. The polymer is mixed with 29% by weight of triethylene glycol bis-heptanoate as the plasticizer and 0.015% by weight of potassium formate (10% by weight in water), relative to the mixture, and extruded to give a 0.76 mm thick film. Laminated glass is produced from the film, as described in Example 1.

[Compound]

Name

polyvinyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[OH-].[Na+].Cl.C(=O)CCC>>[CH:1]([OH:3])=[CH2:2].[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

polyvinyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

Step Six

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 30 minutes at 90° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution is then cooled to 16° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the cooling time between 40° C. and 16° C. being 20 minutes

|

|

Duration

|

20 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the batch is heated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring to 50° C. within one hour

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

kept for three hours at this temperature

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

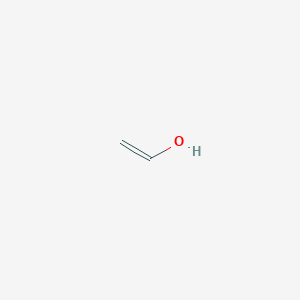

C(=C)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |